molecular formula C5H4BrF3N2 B13485578 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole

4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13485578
M. Wt: 229.00 g/mol
InChI Key: IACAADRIGQJYRF-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to the pyrazole ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the Methyl Group: Methylation can be carried out using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazoles with various functional groups.

    Oxidation Reactions: Formation of pyrazole carboxylic acids or aldehydes.

    Reduction Reactions: Formation of dihydropyrazoles.

Scientific Research Applications

4-Bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine, methyl, and trifluoromethyl groups can influence its binding affinity and specificity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

4-Bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    4-Bromo-3-methyl-1H-pyrazole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    3-Methyl-1-(trifluoromethyl)-1H-pyrazole:

    4-Bromo-1-(trifluoromethyl)-1H-pyrazole: Lacks the methyl group, which may influence its chemical stability and biological activity.

The unique combination of substituents in this compound imparts distinct properties that make it valuable for various research and industrial applications.

Properties

Molecular Formula

C5H4BrF3N2

Molecular Weight

229.00 g/mol

IUPAC Name

4-bromo-3-methyl-1-(trifluoromethyl)pyrazole

InChI

InChI=1S/C5H4BrF3N2/c1-3-4(6)2-11(10-3)5(7,8)9/h2H,1H3

InChI Key

IACAADRIGQJYRF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)C(F)(F)F

Origin of Product

United States

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